An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2,7-dimethyl-3H-purin-6-one
An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2,7-dimethyl-3H-purin-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,7-dimethyl-3H-purin-6-one, a substituted purine derivative of significant interest in medicinal chemistry and biochemical research. The guide delves into its molecular structure, physicochemical properties, and, most notably, its tautomeric nature. Detailed synthetic protocols, advanced spectroscopic characterization methods, and computational analyses are presented to offer a complete understanding of this molecule. Furthermore, its potential biological activities, with a focus on its emerging role as an antitumor agent, are discussed, providing a foundation for future drug discovery and development efforts.
Introduction: The Significance of 2,7-dimethyl-3H-purin-6-one
Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all life, forming the backbone of nucleic acids (adenine and guanine) and playing crucial roles in cellular signaling and energy metabolism.[1] Synthetic purine analogues have emerged as a cornerstone in modern pharmacology, with applications as antiviral, anticancer, and immunosuppressive agents.[1][2] 2,7-dimethyl-3H-purin-6-one, also known as 2,7-dimethyl-1H-purin-6(7H)-one, is a member of this vital class of molecules, distinguished by methyl substitutions at the C2 and N7 positions of the purine core.[2] This specific substitution pattern imparts unique physicochemical properties and biological activities, making it a molecule of considerable interest for researchers in drug discovery and chemical biology.[2] Its structural similarity to endogenous purines suggests potential interactions with a wide range of biological targets, including enzymes and receptors involved in nucleic acid metabolism and cellular signaling pathways.[2] Preliminary studies have indicated its potential as an antitumor agent, warranting a deeper investigation into its molecular characteristics and mechanism of action.[1][2]
This guide aims to provide a detailed technical overview of 2,7-dimethyl-3H-purin-6-one, with a particular focus on its tautomeric behavior, a phenomenon of critical importance in understanding its reactivity, molecular recognition, and ultimately, its biological function.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2,7-dimethyl-3H-purin-6-one are summarized in the table below.
| Property | Value |
| IUPAC Name | 2,7-dimethyl-1H-purin-6-one |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| Canonical SMILES | CC1=NC2=C(C(=O)N1)N(C=N2)C |
| InChI Key | HODYANVTVAIKNJ-UHFFFAOYSA-N |
The molecular structure consists of a fused pyrimidine and imidazole ring system, characteristic of the purine family. The methyl groups at the C2 and N7 positions influence the molecule's electronic distribution, solubility, and steric profile, which in turn can affect its biological activity and pharmacokinetic properties.
The Crucial Role of Tautomerism in 2,7-dimethyl-3H-purin-6-one
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of many heterocyclic compounds, including purines.[3] For 6-oxopurines like 2,7-dimethyl-3H-purin-6-one, the most significant tautomeric equilibrium is the keto-enol and amino-imino type, which involves the migration of a proton.
The potential tautomeric forms of 2,7-dimethyl-3H-purin-6-one are depicted below. The equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH.[4]
Figure 1: Potential tautomeric forms of 2,7-dimethyl-purin-6-one.
Computational studies on substituted purines suggest that for 6-oxopurines, the keto forms are generally more stable than the enol forms in both the gas phase and in solution.[3][5] The N7-H tautomer is often favored in the solid state, while in solution, an equilibrium between the N7-H and N9-H tautomers is commonly observed.[4][6] The presence of the methyl group at the N7 position in 2,7-dimethyl-3H-purin-6-one fixes the tautomeric state of the imidazole ring to the N7-substituted form, simplifying the equilibrium to primarily the keto-enol tautomerism of the pyrimidine ring.
Synthetic Approaches to 2,7-dimethyl-3H-purin-6-one
The synthesis of 2,7-dimethyl-3H-purin-6-one is typically achieved through the alkylation of a suitable purine precursor. A common starting material is 2-methyl-1H-purin-6(7H)-one. The methylation at the N7 position can be accomplished using a variety of methylating agents.
Experimental Protocol: Synthesis via N7-Methylation
This protocol is adapted from general methods for the N-alkylation of purines.[5][7]
Materials:
-
2-methyl-1H-purin-6(5H)-one (1.0 eq)[8]
-
Dimethyl sulfate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
To a solution of 2-methyl-1H-purin-6(5H)-one in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2,7-dimethyl-3H-purin-6-one as a solid.
Figure 2: Workflow for the synthesis of 2,7-dimethyl-3H-purin-6-one.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized 2,7-dimethyl-3H-purin-6-one and for studying its tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the C8-H proton. The chemical shifts of these protons can provide insights into the electronic environment of the purine ring.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms in the molecule. The chemical shift of the C6 carbonyl carbon is particularly informative for distinguishing between the keto and enol tautomers.
Predicted NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.5 | ~20 |
| N7-CH₃ | ~3.8 | ~35 |
| C8-H | ~8.0 | ~140 |
| C2 | ~155 | |
| C4 | ~150 | |
| C5 | ~115 | |
| C6 | ~160 (keto) | |
| C8 | ~140 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) or other soft ionization techniques are typically employed to obtain the molecular ion peak.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. The C=O stretching vibration of the keto tautomer is expected to appear in the region of 1650-1700 cm⁻¹. The absence or significant weakening of this band, coupled with the appearance of a C=N and O-H stretch, would suggest the presence of the enol tautomer.
Experimental and Computational Tautomer Analysis
Determining the predominant tautomeric form and the position of the tautomeric equilibrium requires a combination of experimental and computational methods.
Advanced NMR Techniques
Low-temperature NMR spectroscopy can be employed to slow down the rate of interconversion between tautomers, potentially allowing for the observation of distinct signals for each form.[9] Nuclear Overhauser Effect (NOE) experiments can also provide information about the spatial proximity of protons, aiding in the assignment of the tautomeric structure.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of different tautomers.[3][5] By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model - PCM), the position of the tautomeric equilibrium can be predicted.[3] These calculations can also predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures.
Figure 3: Integrated approach for tautomer analysis.
Biological Activity and Therapeutic Potential
Purine analogues are well-established as effective therapeutic agents, particularly in oncology.[1][2] The structural similarity of 2,7-dimethyl-3H-purin-6-one to endogenous purines suggests that it may act as an antimetabolite, interfering with the synthesis or function of nucleic acids.[2]
Antitumor Activity
Several studies have reported the antitumor potential of substituted purine derivatives.[1][10][11][12][13] The proposed mechanisms of action often involve the inhibition of key enzymes in purine metabolism or the induction of apoptosis in cancer cells. For instance, some purine analogues have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The cytotoxicity of 2,7-dimethyl-3H-purin-6-one against various cancer cell lines, such as those from lung, breast, and colon cancers, should be evaluated to determine its therapeutic potential.[14]
Enzymatic Inhibition
Given its structure, 2,7-dimethyl-3H-purin-6-one could potentially inhibit enzymes that utilize purines as substrates or cofactors.[15] These may include kinases, phosphorylases, and polymerases. Investigating its inhibitory activity against a panel of such enzymes could reveal its specific molecular targets and provide a rationale for its observed biological effects.
Conclusion and Future Directions
2,7-dimethyl-3H-purin-6-one is a fascinating molecule with a rich chemical landscape defined by its tautomeric possibilities. This guide has provided a framework for its synthesis, characterization, and the in-depth analysis of its tautomerism. The interplay between its structure and biological activity warrants further investigation.
Future research should focus on:
-
Definitive Structural Elucidation: Obtaining a crystal structure of 2,7-dimethyl-3H-purin-6-one would provide unequivocal evidence of its solid-state tautomeric form.
-
Comprehensive Biological Evaluation: A systematic screening of its cytotoxicity against a broad panel of cancer cell lines and its inhibitory activity against key enzymatic targets is crucial.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues with modifications at various positions will help to delineate the structural requirements for optimal biological activity.
By combining rigorous chemical synthesis and characterization with detailed biological evaluation, the full therapeutic potential of 2,7-dimethyl-3H-purin-6-one and its derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.
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